

An In-depth Technical Guide on the Evolutionary Conservation of PACAP (1-27)

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Compound of Interest

Compound Name: PACAP (1-27), human, ovine, rat

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Executive Summary

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with a remarkable degree of evolutionary conservation, particularly its N-terminal 27 amino acid fragment, PACAP (1-27). This high level of conservation across diverse vertebrate species underscores its critical physiological roles, which are mediated through high-affinity interactions with a specific set of G protein-coupled receptors. This technical guide provides a comprehensive overview of the evolutionary conservation of PACAP (1-27), detailing its amino acid sequence homology, receptor binding affinities, and the conserved signaling pathways it activates. Furthermore, this document offers detailed experimental protocols for key assays used to study PACAP, intended to serve as a valuable resource for researchers in the field.

Evolutionary Conservation of the PACAP (1-27) Amino Acid Sequence

The amino acid sequence of PACAP (1-27) is exceptionally well-preserved throughout vertebrate evolution, indicating strong negative selective pressure against mutations. This conservation is a testament to the indispensable functions of this peptide. In all mammalian species studied to date, the sequence of PACAP (1-27) is 100% identical.[1][2][3] Minor variations are observed in non-mammalian vertebrates, typically involving only a few amino acid substitutions that do not significantly alter the peptide's biological activity.[2][3][4][5]



For instance, chicken PACAP (1-27) differs by a single amino acid, while fish species such as salmon may have a few substitutions.[4][5] Despite these minor differences, the core sequence responsible for receptor binding and activation remains largely intact, highlighting its functional importance over hundreds of millions of years of evolution.[4][5]

Table 1: Amino Acid Sequence Alignment of PACAP (1-27) Across Various Vertebrate Species

Species	Amino Acid Sequence (1- 27)	% Identity to Human	
Human	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	100%	
Ovine	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	100%	
Rat	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	100%	
Mouse	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	100%	
Chicken	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	96.3%	
Frog (Xenopus)	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	100%	
Salmon	HSDGIFTDSYSRYRKQMAVK KYLSAVLG	96.3%	
Sturgeon	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	96.3%	
Stargazer/Flounder/Halibut	HSDGIFTDSYSRYRKQMAVK KYLAAVLG	96.3%	
Tunicate	HSDGIFTDSYSRYRKQMAVK KYLAAVL	92.6% (naturally truncated)	

Note: Amino acid differences from the human sequence are highlighted in bold.



Receptor Binding Affinity and Specificity

PACAP exerts its biological effects by binding to three main G protein-coupled receptors (GPCRs) of the class B secretin-like family: the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[6] PACAP (1-27) exhibits high affinity for all three receptors. However, the PAC1R is considered the specific PACAP receptor, as it binds PACAP with 100- to 1000-fold higher affinity than VIP.[7] In contrast, VPAC1R and VPAC2R bind both PACAP and VIP with similarly high affinities.[6]

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. The high affinity of PACAP for its receptors is a conserved feature across species.

Table 2: Receptor Binding Affinities (Kd) of PACAP and Related Peptides

Ligand	Receptor	Species	Kd (nM)
PACAP (1-27)	PAC1R	Rat	~0.5
PACAP (1-38)	PAC1R	Rat	~0.5
VIP	PAC1R	Rat	>500
PACAP (1-27)	VPAC1R	Rat	~0.5
PACAP (1-38)	VPAC1R	Rat	~0.5
VIP	VPAC1R	Rat	~0.5
PACAP (1-27)	VPAC2R	Human	~5
PACAP (1-38)	VPAC2R	Human	~1
VIP	VPAC2R	Human	~2

Note: Kd values are approximate and can vary depending on the experimental conditions and tissue/cell type used.[8][9]

Conserved Signaling Pathways

Foundational & Exploratory



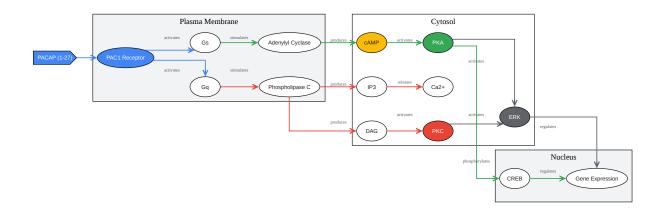


Upon binding to its receptors, PACAP initiates a cascade of intracellular signaling events that are highly conserved across species. The PAC1R, being the primary receptor for PACAP, can couple to multiple G proteins, predominantly Gs and Gq. This dual coupling allows PACAP to activate two major signaling pathways:

- Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) / Protein Kinase A (PKA) Pathway: Activation of
 the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular
 cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a
 variety of downstream targets, including transcription factors like CREB (cAMP response
 element-binding protein), to regulate gene expression and cellular function.
- Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Coupling to the Gq alpha subunit
 activates Phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium
 from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is
 crucial for processes such as neurotransmitter release and cell differentiation.

Furthermore, PACAP-induced signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). ERK activation is a point of convergence for both the cAMP/PKA and PLC/PKC pathways and plays a significant role in cell proliferation, differentiation, and survival.





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Caption: PACAP (1-27) Signaling Pathways.

Experimental Protocols Radioligand Binding Assay for PAC1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled PACAP (1-27) for the PAC1 receptor.

Materials:

- Cell membranes expressing the PAC1 receptor (e.g., from transfected CHO-K1 cells).
- Radioligand: 125I-PACAP (1-27) (specific activity ~2000 Ci/mmol).



- Unlabeled PACAP (1-27) for competition.
- Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[1]
- Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[1]
- GF/B filter plates (pre-coated with 0.3% polyethyleneimine).
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Prepare cell membranes expressing the PAC1 receptor.[1]
- In a 96-well plate, add 50 μL of binding buffer containing various concentrations of unlabeled PACAP (1-27) (e.g., 10⁻¹² to 10⁻⁶ M). For total binding wells, add 50 μL of binding buffer without competitor. For non-specific binding wells, add a high concentration of unlabeled PACAP (1-27) (e.g., 1 μM).
- Add 50 μL of 125I-PACAP (1-27) to all wells at a final concentration of ~0.2 nM.[1]
- Add 100 μL of the cell membrane preparation (5-20 μg of protein) to each well.
- Incubate the plate at 30°C for 2 hours with gentle shaking.[1]
- Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.[1]
- Dry the filter plate at 37°C for 2 hours.[1]
- Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

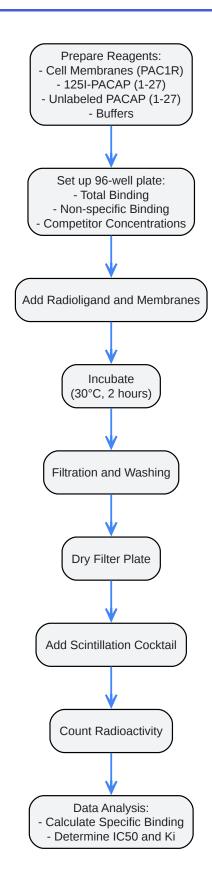






Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined using non-linear regression analysis (e.g., using GraphPad Prism). The Ki (dissociation constant of the inhibitor) can then be calculated using the Cheng-Prusoff equation.





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Caption: Radioligand Binding Assay Workflow.



PACAP-Stimulated cAMP Accumulation Assay (HTRF)

This protocol outlines the measurement of intracellular cAMP levels in response to PACAP (1-27) stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

- Cells expressing the PAC1 receptor (e.g., HEK293 cells).
- PACAP (1-27).
- Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).[1]
- HTRF cAMP assay kit (e.g., from PerkinElmer or Cisbio), containing cAMP-d2 conjugate and anti-cAMP-cryptate antibody.
- 384-well low-volume white plates.
- HTRF-compatible microplate reader.

Procedure:

- Seed cells in a 384-well plate and grow to confluency.
- On the day of the assay, remove the culture medium and add 5 μL of assay buffer containing different concentrations of PACAP (1-27) to the wells.
- Incubate the plate at 37°C for 30 minutes.[1]
- Add 5 μL of the cAMP-d2 conjugate solution to each well.
- Add 5 μL of the anti-cAMP-cryptate antibody solution to each well.
- Incubate the plate at room temperature for 1 hour in the dark.
- Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible plate reader.



 The ratio of the fluorescence signals (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced. A standard curve with known cAMP concentrations should be run in parallel to quantify the results.

Western Blot Analysis of PACAP-Induced ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in response to PACAP (1-27) stimulation by Western blotting.

Materials:

- PC12 cells or other suitable cell line.
- PACAP (1-27).
- Serum-free culture medium.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- Transfer buffer.
- Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.
- Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
- Enhanced chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.



Procedure:

- Plate PC12 cells and grow to 70-80% confluency.
- Serum-starve the cells for at least 4 hours prior to stimulation.
- Treat the cells with various concentrations of PACAP (1-27) for different time points (e.g., 5, 15, 30 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins (20-30 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Conclusion



The remarkable evolutionary conservation of PACAP (1-27) across a wide range of vertebrate species highlights its fundamental importance in physiology. Its highly conserved amino acid sequence, coupled with the conserved high-affinity binding to its receptors and the subsequent activation of conserved signaling pathways, makes it a compelling target for therapeutic development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this intriguing neuropeptide. A thorough understanding of the structure-function relationships and signaling mechanisms of PACAP (1-27) will undoubtedly pave the way for novel therapeutic strategies for a variety of human diseases.

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